molecular formula C7H11NO6P2 B128604 Deoxy-Risedronsäure CAS No. 75755-10-1

Deoxy-Risedronsäure

Katalognummer: B128604
CAS-Nummer: 75755-10-1
Molekulargewicht: 267.11 g/mol
InChI-Schlüssel: KZMOFWIRXNQJET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deoxy Risedronic Acid is a bisphosphonate compound primarily used in the treatment of bone diseases such as osteoporosis and Paget’s disease. It functions by inhibiting bone resorption, thereby increasing bone mineral density and reducing the risk of fractures. This compound is known for its high affinity for hydroxyapatite, a major component of bone, which allows it to effectively target and bind to bone tissue .

Wissenschaftliche Forschungsanwendungen

Deoxy Risedronic Acid has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Deoxy Risedronic Acid, often used as its sodium salt risedronate sodium, is a bisphosphonate . The primary targets of Deoxy Risedronic Acid are bone hydroxyapatite and farnesyl pyrophosphate (FPP) synthase . These targets play a crucial role in bone metabolism and resorption.

Mode of Action

Deoxy Risedronic Acid binds to bone hydroxyapatite . Bone resorption causes local acidification, releasing Deoxy Risedronic Acid which is then taken into osteoclasts by fluid-phase endocytosis . Once inside the osteoclasts, Deoxy Risedronic Acid induces apoptosis through inhibition of farnesyl pyrophosphate synthase .

Biochemical Pathways

The primary biochemical pathway affected by Deoxy Risedronic Acid is the bone resorption pathway . By inhibiting farnesyl pyrophosphate synthase, Deoxy Risedronic Acid disrupts the mevalonate pathway, which is essential for the prenylation of small GTPases. These GTPases are necessary for osteoclast function, so their disruption leads to a decrease in bone resorption .

Pharmacokinetics

For risedronic acid, it is known that the bioavailability is approximately 063% . The elimination half-life is about 1.5 hours, and it is excreted via the kidneys and feces .

Result of Action

The molecular and cellular effects of Deoxy Risedronic Acid’s action primarily involve the inhibition of bone resorption caused by osteoclasts . This results in a decrease in bone turnover and an overall increase in bone mass, which can help in the treatment of diseases like osteoporosis and Paget’s disease .

Action Environment

The action, efficacy, and stability of Deoxy Risedronic Acid can be influenced by various environmental factors. For instance, the pH level of the local environment can affect the release of Deoxy Risedronic Acid from bone hydroxyapatite . Additionally, factors such as the patient’s diet, other medications, and overall health status can also impact the drug’s action and efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Deoxy Risedronic Acid typically involves the reaction of 3-pyridylcarboxylic acid with phosphorus trichloride in methanesulfonic acid. This method is favored due to its efficiency and the high purity of the final product . Another approach involves the use of 4-dimethylaminopyridine as a catalyst, which allows the reaction to proceed under milder conditions and avoids the use of hazardous halogenating agents .

Industrial Production Methods: Industrial production of Deoxy Risedronic Acid often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Deoxy Risedronic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives of Deoxy Risedronic Acid, while substitution reactions can produce a wide range of substituted bisphosphonates .

Vergleich Mit ähnlichen Verbindungen

  • Alendronic Acid
  • Ibandronic Acid
  • Zoledronic Acid

Comparison: Deoxy Risedronic Acid is unique among bisphosphonates due to its specific binding affinity for hydroxyapatite and its potent antiresorptive effects. Compared to Alendronic Acid and Ibandronic Acid, Deoxy Risedronic Acid has a higher affinity for bone tissue and a longer duration of action. Zoledronic Acid, while also highly potent, is typically used in different clinical settings and has a different dosing regimen .

Biologische Aktivität

Deoxy Risedronic Acid, a derivative of Risedronic Acid, is a nitrogen-containing bisphosphonate primarily used in the treatment of bone disorders such as osteoporosis. Its biological activity is characterized by its ability to inhibit bone resorption, making it a valuable therapeutic agent in managing conditions associated with increased bone turnover. This article explores the biological activity of Deoxy Risedronic Acid, including its mechanism of action, pharmacokinetics, clinical efficacy, and adverse effects.

Deoxy Risedronic Acid functions by inhibiting osteoclast-mediated bone resorption. The mechanism involves several key processes:

  • Binding to Hydroxyapatite : The drug binds to hydroxyapatite crystals in the bone matrix, which prevents both calcification and breakdown of these structures .
  • Endocytosis by Osteoclasts : Osteoclasts ingest the bisphosphonate through fluid-phase endocytosis. Once inside these cells, Deoxy Risedronic Acid interferes with the mevalonate pathway, crucial for the synthesis of cholesterol and other lipids necessary for osteoclast survival and function .
  • Induction of Apoptosis : The disruption of the mevalonate pathway leads to apoptosis of osteoclasts, thereby reducing bone resorption and promoting bone density .

Pharmacokinetics

The pharmacokinetic profile of Deoxy Risedronic Acid demonstrates its absorption, distribution, metabolism, and elimination characteristics:

  • Absorption : The oral bioavailability is approximately 0.63%, with peak plasma concentrations occurring about one hour post-administration. Food intake significantly reduces absorption .
  • Distribution : The volume of distribution is around 13.8 L/kg, indicating extensive distribution in the body .
  • Metabolism : Deoxy Risedronic Acid is not metabolized but is excreted unchanged. Approximately 60% of the absorbed dose is retained in bone tissue .
  • Half-life : The initial half-life is about 1.5 hours; however, the terminal half-life can extend up to 561 hours due to strong binding to bone .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of Deoxy Risedronic Acid in treating osteoporosis and other metabolic bone diseases:

Study TypeSample SizeTreatment DurationKey Findings
Randomized Controlled Trial2458 postmenopausal women3 years5 mg/day reduced vertebral fracture incidence by 41% compared to placebo (P=0.003) .
Double-Blind Study1226 women with vertebral fractures3 years5 mg/day reduced new vertebral fractures by 49% (P<0.001) and nonvertebral fractures by 33% .
Meta-AnalysisVarious studiesVariedSignificant increases in lumbar spine BMD (5.4% vs. 1.1% for placebo) observed with treatment .

These findings suggest that Deoxy Risedronic Acid effectively reduces fracture risk and improves bone mineral density (BMD) in patients with osteoporosis.

Adverse Effects

The safety profile of Deoxy Risedronic Acid has been assessed across multiple studies:

  • Common adverse effects include gastrointestinal disturbances such as dyspepsia and abdominal pain, along with musculoskeletal pain (e.g., back pain) experienced by over 10% of patients .
  • Serious adverse reactions are rare but may include severe skin reactions and ocular inflammation (iritis or uveitis) .
  • In cases of overdose, potential complications include hypocalcemia and hypophosphatemia; management may involve administering calcium supplements or gastric lavage if necessary .

Eigenschaften

IUPAC Name

(1-phosphono-2-pyridin-3-ylethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)4-6-2-1-3-8-5-6/h1-3,5,7H,4H2,(H2,9,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMOFWIRXNQJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226653
Record name Deoxy risedronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75755-10-1
Record name Deoxy risedronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075755101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deoxy risedronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXY RISEDRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU59Z0XVL4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deoxy Risedronic Acid
Reactant of Route 2
Deoxy Risedronic Acid
Reactant of Route 3
Deoxy Risedronic Acid
Reactant of Route 4
Deoxy Risedronic Acid
Reactant of Route 5
Deoxy Risedronic Acid
Reactant of Route 6
Deoxy Risedronic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.